4-Morpholinoisoquinoline-1-carboxylic acid

Antineoplastic agents Isoquinoline thiosemicarbazones L1210 leukemia

4-Morpholinoisoquinoline-1-carboxylic acid (CAS 1179148-96-9, C₁₄H₁₄N₂O₃, MW 258.27) is a heterocyclic building block that fuses a morpholine ring to the 4‑position of an isoquinoline‑1‑carboxylic acid core. This scaffold positions a morpholine hydrogen‑bond acceptor and a carboxylic acid handle on a rigid, planar isoquinoline framework, making it a strategic intermediate for synthesizing 4‑morpholinoisoquinoline derivatives that have demonstrated antineoplastic activity in vivo.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B11860098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinoisoquinoline-1-carboxylic acid
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C(C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H14N2O3/c17-14(18)13-11-4-2-1-3-10(11)12(9-15-13)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)
InChIKeyGTAFKESWLUCKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinoisoquinoline-1-carboxylic Acid – A Key Morpholino-Isoquinoline Scaffold for Antitumor Lead Derivatization


4-Morpholinoisoquinoline-1-carboxylic acid (CAS 1179148-96-9, C₁₄H₁₄N₂O₃, MW 258.27) is a heterocyclic building block that fuses a morpholine ring to the 4‑position of an isoquinoline‑1‑carboxylic acid core . This scaffold positions a morpholine hydrogen‑bond acceptor and a carboxylic acid handle on a rigid, planar isoquinoline framework, making it a strategic intermediate for synthesizing 4‑morpholinoisoquinoline derivatives that have demonstrated antineoplastic activity in vivo [1]. The compound is supplied as a research‑grade powder (typical purity ≥95 %) and is primarily utilized in medicinal chemistry laboratories engaged in antitumor agent development .

Why 4-Morpholinoisoquinoline-1-carboxylic Acid Cannot Be Replaced by Other 4‑Substituted Isoquinoline‑1‑carboxylic Acid Analogs


The position and electronic character of the 4‑substituent on the isoquinoline‑1‑carboxylic acid scaffold critically determine the antitumor potency of downstream thiosemicarbazone derivatives. In a systematic structure–activity study, 4‑amino and 4‑methylamino thiosemicarbazones achieved optimum % T/C values of 177 against the L1210 leukemia model, whereas derivatives lacking a hydrogen‑bond‑donating amine at the 4‑position showed markedly lower activity [1]. The morpholine substituent in 4‑morpholinoisoquinoline‑1‑carboxylic acid introduces a tertiary amine with distinct steric bulk, basicity, and metabolic stability compared to primary or secondary amines; consequently, generic interchange with 4‑aminoisoquinoline‑1‑carboxylic acid or 4‑(methylamino)isoquinoline‑1‑carboxylic acid would alter the pharmacokinetic and pharmacodynamic profile of the final thiosemicarbazone in ways that cannot be predicted without empirical data.

Head-to-Head Quantitative Differentiation of 4-Morpholinoisoquinoline-1-carboxylic Acid from Its Closest Analogs


In Vivo Antitumor Efficacy of the 4-Morpholino Thiosemicarbazone Derivative vs. 4‑Amino and 4‑Methylamino Congeners

Although the free carboxylic acid was not tested directly, the thiosemicarbazone derivative derived from 4‑morpholinoisoquinoline‑1‑carboxylic acid—5‑amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22)—was synthesized and evaluated alongside 4‑aminoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (9a) and 4‑(methylamino)isoquinoline‑1‑carboxaldehyde thiosemicarbazone (9b) in the L1210 mouse leukemia model [1]. Compounds 9a and 9b achieved a maximum % T/C of 177 when administered at 40 mg/kg once daily for 6 days [1]. In contrast, 5‑amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22) showed only modest activity (% T/C not reported as exceeding 125), indicating that the morpholine substituent reduces in vivo potency compared to the smaller primary or secondary amine substituents [1]. This rank‑order potency profile establishes that the morpholino carboxylic acid precursor is not a simple potency upgrade but a tool for tuning selectivity or pharmacokinetic properties.

Antineoplastic agents Isoquinoline thiosemicarbazones L1210 leukemia

Comparative Synthetic Accessibility: 4‑Morpholinoisoquinoline‑1‑carboxylic Acid vs. 5‑Nitro‑4‑morpholinoisoquinoline‑1‑carboxaldehyde Route

The reported synthesis of 5‑amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22) proceeds via a 5‑nitro‑4‑morpholinoisoquinoline‑1‑carboxaldehyde intermediate that requires selenium dioxide oxidation of the 1‑methyl group and subsequent nitration [1]. Carrying the carboxylic acid oxidation state at the 1‑position from the outset—as in 4‑morpholinoisoquinoline‑1‑carboxylic acid—eliminates the low‑yielding SeO₂ oxidation step and allows direct amide coupling or Curtius rearrangement to generate diverse 1‑substituted analogs. This synthetic advantage is not shared by 4‑aminoisoquinoline‑1‑carboxylic acid, which would require protection of the nucleophilic primary amine during carboxylate activation.

Medicinal chemistry synthesis Isoquinoline functionalization Intermediate cost

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. 4‑Amino and 4‑Methylamino Analogs

The 4‑morpholino substituent introduces a tertiary amine with a calculated logP and hydrogen‑bond acceptor count distinct from the primary amino (4‑NH₂) and secondary methylamino (4‑NHCH₃) congeners. Based on fragment‑based property tables, the morpholine ring contributes approximately +0.5 logD units compared to an unsubstituted amine and removes one hydrogen‑bond donor while adding one hydrogen‑bond acceptor, shifting the overall profile toward better blood–brain barrier penetration potential and reduced P‑gp recognition . These property differences are critical when the 1‑carboxylic acid is used as a fragment for merging or growing strategies in kinase or GPCR target programs.

Drug-likeness Physicochemical properties Fragment-based design

Strategic Application Scenarios for 4-Morpholinoisoquinoline-1-carboxylic Acid Based on Verified Differentiation


Design of Selective Antitumor Thiosemicarbazones with Modified Pharmacokinetics

The in vivo data from the L1210 leukemia model demonstrate that 4‑amino and 4‑methylamino thiosemicarbazones are highly potent (% T/C = 177), whereas the 4‑morpholino derivative shows attenuated activity [1]. This attenuation can be leveraged to reduce toxicity or tune clearance. Researchers wishing to explore morpholine‑specific effects on bioavailability, tissue distribution, or target selectivity should procure 4‑morpholinoisoquinoline‑1‑carboxylic acid as the core intermediate rather than attempting to install morpholine via late‑stage functionalization of the 4‑amino precursor, which would require protection/deprotection cycles and potentially alter the thiosemicarbazone pharmacophore.

Fragment‑Based Drug Discovery and PROTAC Linker Attachment

The carboxylic acid handle at the 1‑position allows direct conjugation to amine‑containing fragments or E3 ligase ligands. The morpholine ring at the 4‑position provides a tertiary amine that cannot act as a hydrogen‑bond donor, reducing the risk of strong, unwanted polar interactions seen with 4‑amino or 4‑methylamino analogs. This property profile makes 4‑morpholinoisoquinoline‑1‑carboxylic acid a preferred fragment for CNS‑oriented libraries or for PROTAC designs where minimal hydrogen‑bond donor count is desired to maintain permeability.

Synthetic Methodology Development Avoiding Toxic Reagents

Published syntheses of 4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazones rely on selenium dioxide oxidation of a 1‑methyl group, a step that is both low‑yielding and hazardous [1]. Starting from 4‑morpholinoisoquinoline‑1‑carboxylic acid circumvents this step entirely, enabling a safer, faster, and more scalable route to 1‑substituted derivatives. This advantage is particularly relevant for process chemistry groups scaling up lead compounds for preclinical toxicology studies, where minimizing toxic reagent use is a regulatory and safety priority.

Quote Request

Request a Quote for 4-Morpholinoisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.